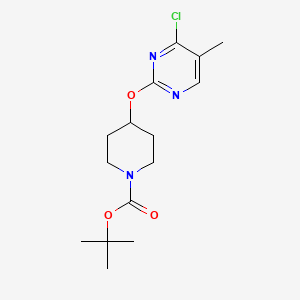

tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate

描述

tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate is a piperidine-based compound featuring a pyrimidine ring substituted with chlorine and methyl groups at the 4- and 5-positions, respectively.

属性

IUPAC Name |

tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-10-9-17-13(18-12(10)16)21-11-5-7-19(8-6-11)14(20)22-15(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMBEPFNWWFPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)OC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction. This involves reacting 4-chloro-5-methylpyrimidine with a suitable nucleophile, such as a piperidine derivative.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In organic synthesis, tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features are conducive to binding with biological targets, making it a candidate for drug discovery and development. It may be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it suitable for incorporation into various chemical products.

作用机制

The mechanism of action of tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Isomers and Positional Variations

Key structural analogs differ in substituent positions or linker groups, impacting physicochemical properties and reactivity.

Table 1: Comparison of Structural Analogs

*Inferred from analogous compounds in .

Key Observations:

- Positional Isomerism : The 5-methyl vs. 6-methyl substitution on the pyrimidine ring (target vs. CAS 1289387-03-6) alters steric and electronic profiles. The 5-methyl derivative may exhibit enhanced stability due to reduced steric hindrance compared to the 6-methyl isomer .

- Heterocyclic Modifications : Compounds with indazole or imidazole cores (e.g., and ) demonstrate higher molecular complexity and purity (>99% HPLC), suggesting robust synthetic protocols for such derivatives .

Physicochemical and Analytical Properties

Table 2: Analytical Data for Selected Analogs

Insights:

- Purity Trends : Pyrimidine carboxamido derivatives () achieve exceptional HPLC purity (>99%), likely due to optimized coupling reactions and purification techniques.

- Spectroscopic Signatures : Distinct ¹H/¹³C NMR peaks for pyrimidine (δ 8.70–8.95) and carbonyl groups (δ 165.2) aid in structural confirmation .

生物活性

tert-Butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS No. 1289385-35-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects based on various studies.

- Molecular Formula: C16H24ClN3O3

- Molecular Weight: 341.83 g/mol

- CAS Number: 1289385-35-8

Biological Activity Overview

The biological activity of tert-butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine derivatives has been explored in several studies, focusing on their antibacterial, anti-inflammatory, and enzyme inhibitory properties.

Antibacterial Activity

Recent studies indicate that compounds similar to tert-butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine exhibit significant antibacterial activity. For instance, a study evaluated the antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis, reporting moderate to strong activity. The structure of the compound appears to enhance its interaction with bacterial cell membranes, leading to effective inhibition of growth .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory potential:

- Acetylcholinesterase (AChE) Inhibition: Compounds containing the piperidine moiety have shown promise as AChE inhibitors, which are crucial for treating conditions like Alzheimer's disease. The IC50 values for related compounds were reported as low as 2.14 µM, indicating potent inhibition .

- Urease Inhibition: Urease inhibitors are important in managing infections caused by urease-producing bacteria. The compound displayed strong inhibitory activity against urease enzymes, with potential applications in treating urinary tract infections .

Case Studies and Research Findings

-

Study on Antibacterial and Enzyme Inhibition:

- Researchers synthesized a series of piperidine derivatives and tested their biological activities.

- Findings demonstrated that the presence of the pyrimidine ring significantly contributed to both antibacterial and enzyme inhibitory activities.

- The most active derivatives exhibited IC50 values comparable to established drugs, suggesting their potential as new therapeutic agents .

-

Molecular Docking Studies:

- Molecular docking studies revealed that tert-butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine interacts favorably with target enzymes and bacterial receptors.

- These interactions were characterized by hydrogen bonding and hydrophobic contacts, which are crucial for binding affinity and biological efficacy .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the recommended characterization techniques to confirm the structure of tert-butyl 4-((4-chloro-5-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the connectivity of the pyrimidine and piperidine moieties. For example, the tert-butyl group typically appears as a singlet (~1.4 ppm in ), and the pyrimidine protons show distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula by matching the observed mass with the theoretical mass (e.g., using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI)). HRMS is critical for confirming the presence of chlorine and methyl substituents .

- X-ray Crystallography : If single crystals are obtained, use SHELX software for structural refinement. SHELXL is particularly effective for resolving bond lengths and angles, especially for chiral centers or stereochemical ambiguities .

Q. What are the optimal reaction conditions for synthesizing this compound?

- Methodological Answer :

- Coupling Reaction : The pyrimidin-2-yl ether linkage can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-5-methylpyrimidin-2-ol and tert-butyl 4-hydroxypiperidine-1-carboxylate. Use a polar aprotic solvent (e.g., DMF or DMSO) with a base like KCO at 80–100°C for 12–24 hours .

- Purification : Employ silica gel column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Store in a desiccator at –20°C under inert gas (N or Ar) to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the pyrimidine ring .

- Handling : Use flame-resistant lab coats, nitrile gloves, and eye protection during experiments. Conduct reactions in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How can conflicting NMR data in reaction byproducts be systematically analyzed?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect impurities and HRMS to assign molecular formulas. For stereochemical ambiguities, employ 2D NMR techniques (e.g., - COSY, - HSQC) to resolve overlapping signals. For example, unexpected peaks at δ 5.2 ppm may indicate residual solvent or deprotected intermediates .

- Quantitative Analysis : Compare integration ratios of diagnostic peaks (e.g., tert-butyl vs. pyrimidine protons) to estimate purity. Contradictory data may arise from rotamers; variable-temperature NMR can clarify dynamic effects .

Q. What experimental strategies can elucidate the reactivity of the pyrimidine ring in this compound?

- Methodological Answer :

- Electrophilic Substitution : Probe the 4-chloro substituent’s reactivity via Suzuki-Miyaura cross-coupling (using Pd catalysts) to introduce aryl/heteroaryl groups. Monitor reaction progress using NMR to track the disappearance of the chloro signal (~8.2 ppm) .

- Acid/Base Stability : Expose the compound to acidic (HCl/MeOH) or basic (NaOH/EtOH) conditions. Analyze degradation products via HRMS to identify vulnerable sites (e.g., ester hydrolysis or pyrimidine ring opening) .

Q. How can crystallographic refinement challenges be addressed when using SHELX for this compound?

- Methodological Answer :

- Data Collection : Optimize crystal mounting and cooling (100 K) to minimize disorder. For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin fractions .

- Disordered Groups : For tert-butyl or piperidine moieties with rotational disorder, apply restraints (e.g., SIMU/ISOR) to maintain reasonable thermal parameters. Use PART instructions to model split positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。